molecular formula C6H7N3 B009862 5-Vinylpyrimidin-2-amine CAS No. 108444-56-0

5-Vinylpyrimidin-2-amine

Cat. No. B009862
M. Wt: 121.14 g/mol
InChI Key: LUYOMLHOURXTCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-vinylpyrimidin-2-amine and its derivatives involves several methods, including the reaction of vinyl azides with thiourea under mild conditions to produce polysubstituted 5-aminopyrimidine-2(1H)-thiones. This method is efficient and straightforward, requiring no additional additives (Shao et al., 2012). Additionally, water-mediated synthesis under microwave irradiation has been developed as an ecofriendly method for producing disubstituted 5-aminopyrimidines from vinyl azides, offering high conversion rates and cleaner reaction profiles (Dehbi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of 5-vinylpyrimidin-2-amine derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been used to determine the structures of synthesized compounds, providing insights into their potential applications and interactions with other molecules. For instance, the structure of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives has been reported, illustrating the versatility of 5-vinylpyrimidin-2-amine in synthesizing complex molecular scaffolds (Kibou et al., 2016).

Chemical Reactions and Properties

5-Vinylpyrimidin-2-amine undergoes various chemical reactions, facilitating the synthesis of a wide range of derivatives. For example, the palladium-catalyzed coupling of hydrazones, haloindoles, and amines leads to the synthesis of amino-substituted N-vinylazoles, which have shown good antiproliferative activity. This showcases the compound's potential in designing biologically relevant compounds (Roche et al., 2014).

Scientific Research Applications

  • It is utilized for studying the Chichibabin amination of 5-phenylpyrimidine and phenylpyrazine (Breuker, Plas, & Veldhuizen, 1986).

  • The compound plays a role in the synthesis of D- and L-deoxymannojirimycin, a process that involves asymmetric aminohydroxylation of vinylfuran (Haukaas & O'Doherty, 2001).

  • It has potential applications in the development of potent analgesic and anti-inflammatory agents, specifically in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines (Chhabria, Bhatt, Raval, & Oza, 2007).

  • 5-Vinylpyrimidines can be synthesized via organopalladium intermediates, a method relevant in chemical research (Arai & Daves, 1978).

  • 5-Vinylpyrimidine nucleoside analogs, like BVDU, are identified as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus (De Clercq & Walker, 1984).

  • The compound is useful for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones, another application in chemical research (Shao et al., 2012).

  • Some synthesized (pyrimidin-5-yl)-2-propionic acids, which include 5-vinylpyrimidin-2-amine, showed moderate anti-inflammatory and analgesic activity (Kvita & Schweizer, 1989).

  • The asymmetric direct vinylogous Michael reaction of α-unsaturated γ-butyrolactams with alkylidene malonates is facilitated by this compound, leading to the production of various 5-substituted 3-pyrrolidin-2-ones (Yang et al., 2012).

  • BVDU, derived from 5-vinylpyrimidine-2′-deoxynucleo-sides, exhibits anti-herpesvirus activity (Walker, 1987).

  • The AOVP derivative of 5-vinylpyrimidin-2-amine can form DNA interstrand crosslinks, a primary mechanism for the cytotoxic activity of many clinical anticancer drugs (Kusano et al., 2015).

  • 2-Methyl-5-ethynylpyridine N-oxide can be used to synthesize N-oxides of pyridylacetylenic amines, highlighting its versatility (Ikramov et al., 2021).

  • Poly(vinylpyridine N-oxide) supported dichromates, derived from this compound, are efficient oxidizing reagents for various organic compounds (Tamami & Goudarzian, 1992).

  • Chiral amines catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).

  • A metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation from redox-activated primary amine derivatives is enabled by this compound (Ociepa, Turkowska, & Gryko, 2018).

  • It aids in the synthesis of 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, obtained through DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).

  • The compound is involved in the synthesis of highly substituted pyrroles via a multimetal-catalyzed rearrangement-condensation-cyclization domino approach (Binder & Kirsch, 2006).

  • Its reaction can be expanded to the synthesis of 2-, 4-, and 5-vinylpyrimidines (Kondo, Watanabe, Sakamoto, & Yamanaka, 1989).

  • Selective amination of polyhalopyridines by a palladium-xantphos complex, resulting in 5-amino-2-chloropyridine and 2-amino-5-bromopyridine products, is another application (Ji, Li, & Bunnelle, 2003).

  • LAS38096, a compound involving 5-vinylpyrimidin-2-amine, is a potent, selective, and efficacious A2B adenosine receptor antagonist (Vidal et al., 2007).

Safety And Hazards

According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .

properties

IUPAC Name

5-ethenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYOMLHOURXTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545675
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinylpyrimidin-2-amine

CAS RN

108444-56-0
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Zheng, Y Huang, H Chen, Z Jiang, Z Yu… - ACS Chemical …, 2023 - ACS Publications
… Following the procedure for compound 5a, treatment of N-methyl-5-vinylpyrimidin-2-amine (338 mg, 2.5 mmol) with 9a (880 mg, 2.5 mmol), K 2 CO 3 (1.38 g, 10 mmol), …
Number of citations: 3 pubs.acs.org
A Bhadoriya, M Sanyal, PA Shah… - Biomedical …, 2018 - Wiley Online Library
… product ions observed in Q3 MS for ROS, ROS-d6 were found at m/z 258.1 and 264.1, respectively, which can be ascribed to 4-(4-fluorophenyl)-6-isopropyl-5-vinylpyrimidin-2-amine …
MS Elgawish, MK Soltan, MM Sebaiy - Journal of Pharmaceutical and …, 2019 - Elsevier
The synergistic vascular protective effect of statins and angiotensin receptor blockers (ARBs) is well known, however, the pharmacokinetic interaction among these classes is yet to be …
Number of citations: 17 www.sciencedirect.com
MS Elgawish, MK Soltan, MM Sebaiy - Microchemical Journal, 2019 - Elsevier
… 258.1, and 206.9 for AML, ROS, and IRB could be attributed to 7-phenyl-2-azatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-5,9-dione, 4-(4-fluorophenyl)-6-isopropyl-5-vinylpyrimidin-2-amine…
Number of citations: 4 www.sciencedirect.com
B Feng, J Dong, T Wang, J Lu… - INDIAN …, 2021 - CONNECT JOURNALS D-189 …
Number of citations: 0

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